5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5OS/c22-15-4-2-6-17(12-15)26-7-9-27(10-8-26)18(14-3-1-5-16(23)11-14)19-20(29)28-21(30-19)24-13-25-28/h1-6,11-13,18,29H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVCLKPHFDLOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 515.0 g/mol. The structure features a thiazole and triazole moiety, which are known for their biological activity. The presence of a piperazine ring enhances its interaction with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives exhibit antidepressant-like effects. The specific structural features of 5-((4-(3-chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggest potential interactions with serotonin receptors, which are critical in mood regulation. Studies have demonstrated that modifications in the piperazine structure can significantly enhance the binding affinity to serotonin receptors, leading to improved antidepressant activity .
Anticancer Properties
Thiazole and triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that similar thiazolo-triazole compounds can induce apoptosis in cancer cells through mechanisms involving the disruption of cell cycle progression and modulation of apoptotic pathways . This suggests that This compound may also exhibit similar effects.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Thiazole derivatives are known for their antibacterial and antifungal activities. Preliminary studies have indicated that compounds with similar structures can effectively inhibit the growth of certain bacterial strains and fungi by disrupting their metabolic processes . This positions This compound as a candidate for further development in antimicrobial therapies.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal investigated the antidepressant effects of a series of piperazine derivatives on rodent models. The results demonstrated that specific modifications to the piperazine structure enhanced serotonin receptor binding and led to significant reductions in depression-like behaviors compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that thiazole-containing compounds could inhibit cell growth by inducing apoptosis through reactive oxygen species (ROS) generation. The study indicated that the introduction of specific substituents on the thiazole ring significantly increased cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Piperazine Substituent | Aryl Group | Thiazolo Substituent | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Target Compound | 4-(3-Chlorophenyl) | 3-Fluorophenyl | None | C23H20ClFN5OS* | Not reported | Not reported |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-(3-Chlorophenyl) | 4-Ethoxy-3-methoxyphenyl | 2-Methyl | C25H28ClN5O3S | Not reported | Not reported |
| 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethyl | 3-Chlorophenyl | 2-Ethyl | C23H27ClN5OS | Not reported | Not reported |
| (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | None | 4-Chlorophenyl | None | C14H10ClN3O2S | >280 | 64 |
*Calculated molecular formula based on structural similarity.
Key Observations :
- Fluorine’s electronegativity may enhance dipole interactions compared to chlorine or methoxy groups .
- Piperazine Modifications : The 4-(3-chlorophenyl)piperazine in the target compound increases lipophilicity relative to 4-ethylpiperazine (), which may enhance CNS permeability but reduce solubility .
Biological Activity
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anti-inflammatory, anticancer, and antiviral activities.
Chemical Structure
The compound features a complex structure that includes a thiazole ring and a piperazine moiety. Its chemical formula is with a molecular weight of 510.0 g/mol. The presence of both chlorophenyl and fluorophenyl groups enhances its biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain thiazole derivatives demonstrated selective COX-II inhibition with low ulcerogenic effects, suggesting a favorable safety profile for therapeutic applications .
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-containing compounds exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-15), indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings can enhance cytotoxic effects, emphasizing the importance of specific substituents in the thiazole framework.
3. Antiviral Activity
In addition to anti-inflammatory and anticancer properties, there is emerging evidence supporting the antiviral activity of thiazole derivatives. Some studies have reported that compounds with similar structures can inhibit tobacco mosaic virus (TMV) with approximately 50% inhibition rates, comparable to established antiviral agents . This suggests potential applications in treating viral infections.
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-II inhibition | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Antiviral | Inhibition of viral replication |
Case Studies
Several case studies exemplify the efficacy of similar compounds:
- Case Study 1 : A derivative exhibited an IC50 of 0.011 μM against COX-II, demonstrating superior potency compared to existing NSAIDs like Rofecoxib .
- Case Study 2 : In vitro studies on cancer cell lines showed that modifications in the thiazole structure significantly enhanced cytotoxicity (IC50 < 10 µM), suggesting a promising direction for drug development .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step reactions, typically including:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of α-haloketones with thiourea derivatives .
- Step 2 : Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution or Mannich reactions under controlled pH (6–8) and temperatures (60–80°C) .
- Step 3 : Functionalization with the 3-fluorophenyl group through alkylation or coupling reactions, often requiring anhydrous solvents (e.g., DMF or acetonitrile) . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods confirm the molecular structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and confirms substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 500–550 range) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry at the chiral center formed during the Mannich reaction .
Q. What preliminary biological screening data exist for this compound?
Initial studies suggest:
- Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines, linked to apoptosis induction .
- CNS Modulation : Binding affinity (Kᵢ < 100 nM) for serotonin (5-HT₁A) and dopamine (D₂) receptors due to the piperazine pharmacophore .
- Antimicrobial Potential : Moderate inhibition of Gram-positive bacteria (MIC: 16–32 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step reactions?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% for cyclization steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during piperazine coupling .
- Catalyst Screening : Pd/C or CuI catalysts improve cross-coupling efficiency (yield increase: 25–30%) .
Q. How are stereochemical uncertainties resolved in structural analysis?
- Variable Temperature (VT) NMR : Identifies dynamic rotational barriers in the piperazine ring .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .
- Density Functional Theory (DFT) : Predicts stable conformers and validates crystallographic data .
Q. What methods elucidate interactions with biological targets like enzymes or receptors?
- Molecular Docking : Uses 3LD6 (14-α-demethylase) or 5-HT₁A receptor PDB structures to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₒₙ/kₒff rates) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of target binding .
Q. How do structural modifications influence pharmacological profiles?
- Halogen Substitution : Replacing 3-fluorophenyl with 4-fluorophenyl reduces 5-HT₁A affinity by 40% but improves metabolic stability .
- Piperazine Variations : Ethyl-piperazine derivatives show enhanced blood-brain barrier penetration (logP: 2.8 vs. 1.5 for methyl derivatives) .
- Thiazole Modifications : Adding methyl groups to the thiazole ring increases cytotoxicity (IC₅₀ improvement: 50%) but reduces solubility .
Data Contradiction Analysis
Q. How can conflicting bioactivity data across studies be reconciled?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from:
- Assay Conditions : Viability assays (MTT vs. resazurin) yield different sensitivity thresholds .
- Cell Line Heterogeneity : Genetic variations in MCF-7 (ER⁺) vs. MDA-MB-231 (ER⁻) affect drug response .
- Solubility Limits : Poor aqueous solubility (>50 µM) may underreport activity in cell-based assays .
Methodological Recommendations
| Research Goal | Recommended Techniques | Key References |
|---|---|---|
| Stereochemical Resolution | X-ray crystallography, VT-NMR | |
| Target Binding Analysis | SPR, ITC, molecular docking | |
| Synthetic Optimization | Microwave-assisted synthesis, catalyst screens | |
| Bioactivity Profiling | Multi-parametric cell assays, pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
